Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 1313712-54-7
Cat. No.: VC0170703
Molecular Formula: C15H21NO4S
Molecular Weight: 311.396
* For research use only. Not for human or veterinary use.
![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 1313712-54-7](/images/no_structure.jpg)
Specification
CAS No. | 1313712-54-7 |
---|---|
Molecular Formula | C15H21NO4S |
Molecular Weight | 311.396 |
IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Standard InChI | InChI=1S/C15H21NO4S/c1-15(2,3)20-14(18)16-12-11(13(17)19-4)9-7-5-6-8-10(9)21-12/h5-8H2,1-4H3,(H,16,18) |
Standard InChI Key | YOXOEVFUXYRJIK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Composition
Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a tetrahydrobenzo[b]thiophene core structure with several key functional groups. The compound can be viewed as a derivative of methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, where the amino group has been protected with a tert-butoxycarbonyl (Boc) group. This structural arrangement creates a molecule with multiple reactive sites and potential biological interaction points.
The core structure resembles methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 108354-78-5), which has a molecular formula of C10H13NO2S and a molecular weight of 211.279 g/mol . With the addition of the tert-butoxycarbonyl group (C5H9O2), the target compound would have an estimated molecular formula of C15H21NO4S.
Physical Properties
Based on the properties of related compounds, Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is likely to exhibit the following physical characteristics:
The presence of the Boc protecting group likely increases the compound's lipophilicity compared to its amino precursor, potentially affecting its solubility profile and membrane permeability.
Spectroscopic Characteristics
The spectroscopic profile of Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate would exhibit characteristic patterns reflective of its structural components. Based on related compounds:
-
IR spectroscopy would likely show:
-
Carbamate C=O stretching (~1700-1720 cm⁻¹)
-
Ester C=O stretching (~1730-1750 cm⁻¹)
-
N-H stretching (~3300-3400 cm⁻¹)
-
C-S stretching (~600-700 cm⁻¹)
-
-
¹H NMR would display signals for:
Synthetic Approaches
General Synthetic Strategy
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate likely follows a two-step approach:
-
First, the core methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized, typically using the Gewald reaction .
-
Subsequently, the amino group is protected with a tert-butoxycarbonyl (Boc) group using standard protection chemistry.
Gewald Reaction for Core Structure Synthesis
The Gewald reaction represents a powerful multicomponent approach for constructing the 2-aminothiophene core. This reaction involves the condensation of a ketone or aldehyde with an activated nitrile and sulfur in the presence of a base . For tetrahydrobenzo[b]thiophene derivatives, cyclohexanone or substituted cyclohexanones serve as the carbonyl component.
The reaction proceeds through:
-
Base-catalyzed condensation between the carbonyl compound and activated nitrile
-
Sulfur incorporation
-
Cyclization to form the thiophene ring
Boc Protection Strategy
The second step involves protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (typically triethylamine or DMAP) in an aprotic solvent such as dichloromethane or THF. This protection strategy is commonly employed in organic synthesis to temporarily mask reactive amino functionalities.
Reaction Stage | Reagents | Conditions | Expected Yield |
---|---|---|---|
Core Synthesis | Cyclohexanone, cyanoacetate, sulfur, base | 50-80°C, 3-5 hours | 70-85% |
Boc Protection | Boc2O, Et3N or DMAP, THF or DCM | RT, 4-12 hours | 80-95% |
Structural Relationship with Similar Compounds
Comparison with Related Derivatives
The target compound shares structural similarities with several tetrahydrobenzo[b]thiophene derivatives reported in the literature:
Structure-Property Relationships
The specific functional groups in Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate contribute uniquely to its properties:
-
The tert-butoxycarbonyl (Boc) group:
-
Increases lipophilicity
-
Provides steric bulk
-
Modifies hydrogen bonding capacity of the amino group
-
Serves as a removable protecting group for further modifications
-
-
The methyl ester functionality:
-
Offers a site for potential hydrolysis to the corresponding carboxylic acid
-
Provides a handle for further functionalization
-
Contributes to the compound's pharmacokinetic profile
-
Future Research Directions
Structural Modifications
Future research on Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate might explore:
-
Alternative protecting groups for the amino functionality
-
Modifications of the ester group to alter biological activity and solubility
-
Introduction of substituents on the tetrahydrobenzo portion to explore structure-activity relationships
-
Development of more efficient synthetic routes with higher yields and purity
Biological Evaluation
Further investigations could include:
-
Comprehensive assessment of antioxidant properties following the methodologies used for related compounds
-
Evaluation of anti-inflammatory and analgesic effects
-
Molecular docking studies to predict interaction with potential biological targets
-
Development of structure-activity relationships to guide rational design of more potent derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume